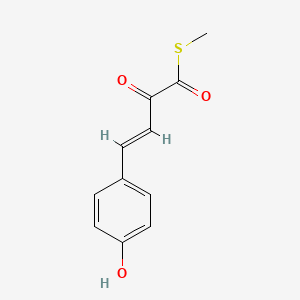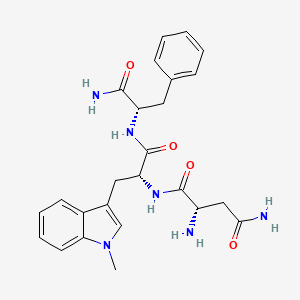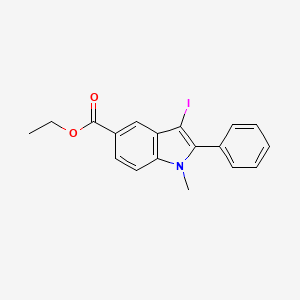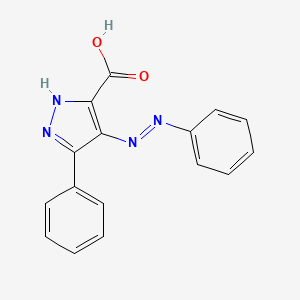![molecular formula C16H18ClN3S B12522598 Guanidine, N-[[4-[(4-chlorophenyl)thio]phenyl]methyl]-N'-ethyl- CAS No. 677343-07-6](/img/structure/B12522598.png)
Guanidine, N-[[4-[(4-chlorophenyl)thio]phenyl]methyl]-N'-ethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanidine, N-[[4-[(4-chlorophenyl)thio]phenyl]methyl]-N’-ethyl- is a compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and ability to form hydrogen bonds. This particular compound features a guanidine core with a 4-chlorophenylthio group and an ethyl group attached to it. The presence of these functional groups imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidines typically involves the reaction of amines with activated guanidine precursors. For this compound, one-pot synthesis methods can be employed, where N-chlorophthalimide, isocyanides, and amines are used as starting materials . The reaction conditions are generally mild, and the process can yield diverse guanidines with high efficiency.
Industrial Production Methods
Industrial production of guanidines often involves the use of thiourea derivatives as guanidylating agents. These agents react with amines in the presence of coupling reagents or metal catalysts to form the desired guanidine compounds . The process is scalable and can be optimized for high yield and purity.
化学反应分析
Types of Reactions
Guanidine, N-[[4-[(4-chlorophenyl)thio]phenyl]methyl]-N’-ethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the guanidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted guanidines and aromatic compounds.
科学研究应用
Guanidine, N-[[4-[(4-chlorophenyl)thio]phenyl]methyl]-N’-ethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of heterocycles and other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of guanidine, N-[[4-[(4-chlorophenyl)thio]phenyl]methyl]-N’-ethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . These interactions are mediated through hydrogen bonding and electrostatic interactions with the target molecules.
相似化合物的比较
Similar Compounds
- N-(4-Chlorophenyl)guanidine oxalate
- 4-(4-Chlorophenyl)-4-oxobutanoic acid
- N-(4-Chlorobenzhydryl)piperazine
Uniqueness
Guanidine, N-[[4-[(4-chlorophenyl)thio]phenyl]methyl]-N’-ethyl- is unique due to the presence of the 4-chlorophenylthio group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other guanidines that may lack such functional groups or have different substituents .
属性
CAS 编号 |
677343-07-6 |
|---|---|
分子式 |
C16H18ClN3S |
分子量 |
319.9 g/mol |
IUPAC 名称 |
2-[[4-(4-chlorophenyl)sulfanylphenyl]methyl]-1-ethylguanidine |
InChI |
InChI=1S/C16H18ClN3S/c1-2-19-16(18)20-11-12-3-7-14(8-4-12)21-15-9-5-13(17)6-10-15/h3-10H,2,11H2,1H3,(H3,18,19,20) |
InChI 键 |
BLIVNBAXZXXNGZ-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=NCC1=CC=C(C=C1)SC2=CC=C(C=C2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Indole, 2-[4-(2-phenylethyl)phenyl]-1-(phenylmethyl)-](/img/structure/B12522517.png)

![3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one](/img/structure/B12522526.png)



![2-(Pyridin-4-yl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12522549.png)

![({4-[2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl}methylidene)propanedinitrile](/img/structure/B12522557.png)
![2-[1-(4-Chlorophenyl)-3-phenyl-1H-inden-2-yl]ethan-1-ol](/img/structure/B12522577.png)
![(1H-Indazol-3-yl)(2-{[(1H-pyrazol-4-yl)methyl]amino}phenyl)methanone](/img/structure/B12522593.png)

![5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12522608.png)

